molecular formula C7H5ClN2 B8222979 6-Chloropyrazolo[1,5-a]pyridine

6-Chloropyrazolo[1,5-a]pyridine

Cat. No.: B8222979
M. Wt: 152.58 g/mol
InChI Key: FVQLCVVQFXTCFV-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with suitable aldehydes or ketones under acidic conditions. For instance, the reaction of 5-aminopyrazole with 3-bromo-2-phenylacrylaldehyde can yield 1,3,6-trisubstituted pyrazolo[3,4-b]pyridines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave activation methods has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

6-Chloropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloropyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester
  • Pyrazolo[1,5-a]pyrimidines
  • Imidazo[1,2-b]pyridazines

Comparison: this compound is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6th position. This structural feature imparts distinct electronic properties and reactivity compared to similar compounds. For instance, pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines have different substitution patterns and may exhibit different biological activities and chemical reactivities .

Properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQLCVVQFXTCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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